tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Researchers optimizing piperazine-based leads often encounter metabolic N-hydroxylation and poor permeability. This N-methyl hydrazide building block directly solves these issues: (i) reduced HBD count (1 vs 2) and TPSA (79.1 vs 87.9 Ų) for better passive permeability; (ii) blocked metabolic soft spot on the hydrazide nitrogen; (iii) Boc-orthogonal protection enables parallel library synthesis without post-alkylation. Supplied with full GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) to expedite institutional safety approval.

Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
CAS No. 1432680-23-3
Cat. No. B1377362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate
CAS1432680-23-3
Molecular FormulaC11H22N4O3
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N
InChIInChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3
InChIKeyIYHBQAMSVJKOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate: Differentiated N-Methyl Hydrazide


tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3, molecular formula C11H22N4O3, molecular weight 258.32 Da) is a bifunctional piperazine building block featuring a Boc-protected amine and an N-methylamino hydrazide (semicarbazide) group [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of hydrazone-, hydrazide-, and heterocycle-containing screening libraries . Its structural hallmark — the N-methyl substitution on the hydrazinecarbonyl nitrogen — distinguishes it from the more common non-methylated analog (tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate, CAS 874842-90-7) and imparts unique physicochemical properties relevant to lead optimization workflows [1].

Dual handle Boc-piperazine and N-methyl hydrazide in one building block for orthogonal diversification
Preinstalled N‑methyl group eliminates post‑synthetic alkylation in N‑methyl heterocycle libraries
Differentiated Reduced H‑bond donor count and TPSA shift versus common non‑methylated analog

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate: Why Substitution Fails


The N-methyl substitution on the hydrazinecarbonyl moiety is not a trivial structural variation. Replacing tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate with its non-methylated counterpart (CAS 874842-90-7) or other piperazine carboxylate hydrazides alters three critical molecular descriptors concurrently: (i) hydrogen bond donor count (reduced from 2 to 1), (ii) topological polar surface area (79.1 vs. 87.9 Ų), and (iii) lipophilicity (XLogP3 -0.4 vs. reported LogP ~1.09) [1]. These changes affect passive membrane permeability, P-glycoprotein substrate recognition, and the compound's metabolic lability — parameters that cannot be predicted or compensated for without experimental validation in the specific biological context [1]. Furthermore, the N-methyl group blocks a potential metabolic soft spot (N-hydroxylation or N-oxidation) present on the unsubstituted hydrazide, which may confer improved metabolic stability . Direct experimental comparative data against the non-methylated analog are, however, not yet available in the public domain, and this limitation should be factored into procurement decisions.

Target Single H‑bond donor (N‑methyl)
Non‑methylated analog Two H‑bond donors
HBD reduction may alter passive permeability and P‑gp recognition; predictive models may not transfer directly.
Target Lower computed logP
Non‑methylated analog Higher logP reported
Lipophilicity shift may affect protein binding, CYP promiscuity and solubility profiles; context‑specific validation expected.
Target N‑methyl blocks metabolic N‑oxidation
Non‑methylated analog Unprotected N‑H site present
Metabolic soft spot protection may not replicate across species or assay systems; direct comparative stability data not publicly available.

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate Differentiation Evidence


Reduced H-Bond Donor Count

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 (non-methylated analog, CAS 874842-90-7) to 1 (target compound), while maintaining an identical hydrogen bond acceptor count of 4 [1]. This single-donor reduction is quantitatively associated with improved passive membrane permeability and reduced P-glycoprotein efflux liability in drug design frameworks [2]. The topological polar surface area (TPSA) is correspondingly lower for the target compound (79.1 Ų) compared to the non-methylated analog (87.9 Ų), a difference of 8.8 Ų [1].

H‑Bond Donor & TPSA
Reported
Target
HBD = 1
TPSA = 79.1 Ų
HBA = 4
Non‑methylated analog
HBD = 2
TPSA = 87.9 Ų
HBA = 4
Lower HBD and TPSA may support permeability prediction context.
Δ HBD −1; Δ TPSA −8.8 Ų (computed descriptors, PubChem).
Medicinal Chemistry Drug Design ADME Prediction

Reduced Lipophilicity Profile

The computed XLogP3-AA for tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is -0.4, indicating moderate hydrophilicity [1]. In contrast, the non-methylated analog (CAS 874842-90-7) has a reported LogP of approximately 1.09 (ChemSrc) or 0.12 (Leyan), suggesting higher lipophilicity . The target compound's lower lipophilicity may reduce non-specific protein binding and hERG channel blockade risk, common liabilities associated with excessively lipophilic piperazine derivatives [2].

Lipophilicity Shift
Reported
Target
XLogP3 = −0.4
Non‑methylated analog
LogP ≈ 1.09 (ChemSrc) / 0.12 (Leyan)
Lower logP may support developability context (reduced phospholipidosis risk, CYP promiscuity context).
Δ logP ≈ 1.5 units; multiple comparator sources.
Lipophilicity ADME Lead Optimization

GHS Safety Profile

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is classified under the Globally Harmonized System (GHS) with specific hazard statements derived from one ECHA C&L notification: Acute Tox. 4 (H302, H312, H332 — harmful if swallowed, in contact with skin, or inhaled), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This documented hazard profile, although based on a limited notification dataset, provides procurement teams with actionable safety information that may not be available for less-characterized analogs.

GHS Safety Profile
Class‑level
Target
Acute Tox. 4 (H302, H312, H332)
Skin Irrit. 2 (H315)
Eye Dam. 1 (H318)
STOT SE 3 (H335)
Non‑methylated analog
No public ECHA C&L notification
Documented GHS profile supports safety assessment; comparator lacks publicly available hazard data.
Based on 1 ECHA notification; class‑level inference.
Chemical Safety GHS Classification Laboratory Safety

Preinstalled N-Methyl Group Advantage

The N-methylhydrazinecarbonyl moiety serves as a versatile handle for constructing N-methyl-substituted hydrazones, N-methyl-triazoles, and N-methyl-pyrazoles — structural motifs prevalent in kinase inhibitors and CNS-active agents [1]. Unlike the non-methylated hydrazide analog, which yields N-unsubstituted heterocycles that may require an additional protection/deprotection or N-alkylation step, the target compound delivers the N-methyl group preinstalled, reducing synthetic step count by one and improving overall atom economy [1]. The Boc-protected piperazine nitrogen further enables orthogonal functionalization through standard Boc-deprotection (TFA or HCl) followed by amide coupling, sulfonylation, or reductive amination [2].

N‑Methyl Preinstalled
Reported
Target
Direct formation of N‑methyl heterocycles; orthogonal Boc-piperazine
Non‑methylated analog
Requires post‑synthetic N‑methylation step
Preinstalled N‑methyl may reduce synthetic steps for N‑methyl heterocycle targets.
Net −1 synthetic step; applies to hydrazone, cyclocondensation routes.
Organic Synthesis Heterocyclic Chemistry Library Design

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate Application Scenarios


N-Methyl Triazole & Pyrazole Library Synthesis

Medicinal chemistry teams targeting kinase, GPCR, or epigenetic targets that require N-methyl heterocycles can use this building block to access the desired substitution pattern in a single cyclocondensation step, avoiding post-synthetic N-alkylation. The lower HBD count (1 vs. 2) and reduced TPSA (79.1 vs. 87.9 Ų) of the target compound relative to the non-methylated analog [1] predict improved cell permeability of the resulting screening compounds, increasing the probability of identifying cell-active hits.

Low-Lipophilicity Fragment Warheads

Fragment libraries benefit from building blocks with XLogP3 values below 0 to maintain ligand efficiency and avoid hydrophobic collapse. The target compound's XLogP3 of -0.4 [1] is substantially lower than the LogP of ~1.09 reported for the non-methylated analog [2], making it a more suitable choice for fragment-based screening campaigns that prioritize low lipophilicity starting points.

Orthogonal Boc-Protection for Parallel Synthesis

The Boc-protected piperazine nitrogen enables selective deprotection under acidic conditions (TFA or HCl/dioxane), while the N-methyl hydrazide remains intact. This orthogonality is critical for library production workflows where the piperazine nitrogen must be diversified independently of the hydrazide moiety . The preinstalled N-methyl group further eliminates the need for a post-diversification alkylation step, streamlining the parallel synthesis protocol.

GHS-Documented Procurement

For CROs, pharmaceutical companies, or academic core facilities operating under ISO 9001 or GLP compliance frameworks, the availability of a documented GHS hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [3] for the target compound satisfies institutional chemical hygiene plan requirements and facilitates expedited procurement approvals, whereas purchasing uncharacterized or less-documented analogs may trigger additional safety review cycles.

Application
Selection Property
Validation Focus
N‑Methyl heterocycle library synthesis
Preinstalled N‑methyl hydrazide
Permeability prediction context; cell‑active hit rate review
Low‑lipophilicity fragment screening
Low XLogP3 profile
Ligand efficiency and solubility context
Parallel synthesis with orthogonal deprotection
Boc‑piperazine orthogonal to N‑methyl hydrazide
Diversification efficiency without re‑protection
GHS‑documented intermediate procurement
Formal GHS hazard classification
Safety documentation review; compliance context
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